4-Isopropylbicyclophosphate

Description

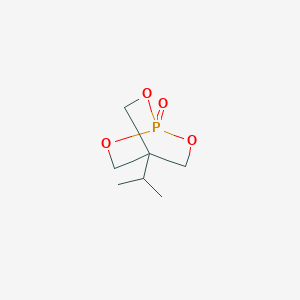

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEZMYRJRCLYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12COP(=O)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199059 | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51052-72-3 | |

| Record name | Isopropylbicyclophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51052-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbicyclophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4-Isopropylbicyclophosphate on GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (4-IPBP), also known as IPTBO, is a potent convulsant agent that exerts its effects through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This technical guide provides a detailed overview of the mechanism of action of 4-IPBP, with a focus on its interaction with the GABAa receptor. The guide synthesizes the available scientific information, presents quantitative data for structurally related convulsants, details the experimental protocols used for characterization, and provides visual representations of the key pathways and experimental workflows.

Introduction to this compound and GABAa Receptors

The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. The receptor is a major target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics, which allosterically modulate its function.

This compound is a member of the bicyclic phosphate class of convulsants.[1] Unlike many other GABAa receptor modulators that bind to the GABA binding site or allosteric regulatory sites, 4-IPBP acts as a non-competitive antagonist.[1] Its primary mechanism of action is the direct blockade of the chloride ion channel, which prevents the inhibitory action of GABA and leads to neuronal hyperexcitability and convulsions.[1]

Mechanism of Action of this compound

The action of 4-IPBP on the GABAa receptor can be characterized by the following key features:

-

Non-competitive Antagonism: 4-IPBP does not compete with GABA for its binding site on the receptor. Instead, it binds to a distinct site within the ion channel pore.[1] This makes it a non-competitive antagonist, as its inhibitory effect cannot be overcome by increasing the concentration of GABA.

-

Channel Blockade: The binding site for 4-IPBP is located within the transmembrane pore of the GABAa receptor, in a region shared by other convulsants such as picrotoxin and t-butylbicyclophosphorothionate (TBPS). By physically occluding the channel, 4-IPBP prevents the flow of chloride ions, effectively silencing the receptor's inhibitory function.[1]

-

Allosteric Modulation: Although it acts as a channel blocker, 4-IPBP is technically an allosteric modulator, as it binds to a site distinct from the agonist binding site and influences the receptor's function.

The following diagram illustrates the proposed mechanism of action of 4-IPBP on the GABAa receptor.

Caption: Mechanism of 4-IPBP action on the GABAa receptor.

Quantitative Data

A thorough review of the published scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, or Kₑ) for the interaction of this compound with GABAa receptors. However, extensive data is available for the structurally related and widely studied convulsant, t-butylbicyclophosphorothionate (TBPS), which binds to the same picrotoxin-sensitive site in the GABAa receptor channel. The following tables summarize key binding and functional data for TBPS as a reference.

Table 1: Radioligand Binding Data for [³⁵S]TBPS

| Parameter | Value | Species | Tissue | Reference |

| K_D | 21.0 ± 2.2 nM | Rat | Cerebral Cortex | [2] |

| B_max | 1.59 ± 0.13 pmol/mg protein | Rat | Cerebral Cortex | [2] |

Table 2: Inhibition of [³⁵S]TBPS Binding by Other Ligands

| Compound | IC₅₀ | Species | Tissue | Reference |

| Picrotoxin | 251 ± 13 nM | Rat | Cerebral Cortex | [2] |

| Muscimol | 203 ± 41 nM | Rat | Cerebral Cortex | [2] |

Experimental Protocols

The characterization of GABAa receptor channel blockers like 4-IPBP typically involves two primary experimental approaches: electrophysiology and radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion flow through GABAa receptors in real-time and to quantify the blocking effect of compounds like 4-IPBP.

Objective: To determine the concentration-dependent inhibition of GABA-induced chloride currents by 4-IPBP and to calculate its IC₅₀.

Methodology:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific GABAa receptor subtypes are used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established, which allows for the measurement of the total ion flow across the entire cell membrane.

-

Solutions:

-

External Solution (ACSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose) buffered to a physiological pH (typically 7.4).

-

Internal (Pipette) Solution: Contains a high concentration of chloride (e.g., CsCl or KCl) to isolate the chloride currents, along with a pH buffer (e.g., HEPES) and a chelator for calcium (e.g., EGTA).

-

-

GABA Application: A known concentration of GABA is applied to the cell to elicit a chloride current. This is typically done using a fast perfusion system to ensure rapid application and removal of the agonist.

-

4-IPBP Application: After establishing a stable baseline of GABA-induced currents, 4-IPBP is co-applied with GABA at various concentrations.

-

Data Analysis: The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of 4-IPBP. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment.

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This method is used to study the binding of 4-IPBP to the GABAa receptor, typically through the displacement of a radiolabeled ligand that binds to the same site.

Objective: To determine the binding affinity (Kᵢ) of 4-IPBP for the convulsant binding site on the GABAa receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or from cells expressing the GABAa receptor.

-

Radioligand: [³⁵S]TBPS is commonly used as the radioligand, as it binds with high affinity to the picrotoxin/convulsant site in the chloride channel.

-

Assay Conditions:

-

Incubation: A fixed concentration of [³⁵S]TBPS is incubated with the receptor preparation in the presence of varying concentrations of unlabeled 4-IPBP.

-

Buffer: The incubation is carried out in a buffer solution at a specific temperature and pH to ensure optimal binding.

-

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Measured in the absence of any competing ligand.

-

Non-specific Binding: Measured in the presence of a high concentration of a known ligand for the site (e.g., unlabeled TBPS or picrotoxin) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The concentration of 4-IPBP that inhibits 50% of the specific binding of [³⁵S]TBPS (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

The following diagram illustrates the logical relationship in a competitive radioligand binding assay.

Caption: Logical relationship in a competitive radioligand binding assay.

Conclusion

References

- 1. Radioligand binding studies of caloporoside and novel congeners with contrasting effects upon [35S] TBPS binding to the mammalian GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Localization and characterization of 35S-t-butylbicyclophosphorothionate binding in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Toxicity of 4-Isopropylbicyclophosphate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-Isopropylbicyclophosphate (IPTBO) is a highly toxic bicyclic phosphate ester that exhibits potent convulsant activity. Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Unlike many other organophosphates, IPTBO does not inhibit acetylcholinesterase. This guide provides a comprehensive overview of the current understanding of IPTBO toxicity, including quantitative toxicological data, detailed experimental methodologies, and elucidation of the key signaling pathways involved.

Quantitative Toxicity Data

The acute toxicity of this compound has been primarily characterized in mice. The following table summarizes the available quantitative data.

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Intraperitoneal | 180 µg/kg | [1] |

Further research is required to establish LD50 values in other species to provide a more comprehensive comparative toxicological profile.

Mechanism of Action: Non-Competitive Antagonism of the GABAA Receptor

The neurotoxic effects of IPTBO are a direct consequence of its interaction with the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect on neurotransmission.

IPTBO disrupts this process by acting as a non-competitive antagonist. It binds to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding induces a conformational change in the receptor that prevents the chloride channel from opening, even when GABA is bound. The consequence is a blockade of inhibitory signaling, leading to neuronal hyperexcitability that manifests as severe convulsions.

Signaling Pathway Diagram

Caption: Mechanism of this compound (IPTBO) toxicity via non-competitive antagonism of the GABAA receptor.

Effects on Cyclic Nucleotide Levels

Studies in mice have shown that IPTBO administration alters the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the cerebellum. These cyclic nucleotides are important second messengers in neuronal signaling.

A study observed the following dose-dependent effects after intracerebroventricular administration of IPTBO in mice:

| Dose (µ g/animal ) | Observation Time | Change in cAMP Levels | Change in cGMP Levels |

| 0.06 (non-convulsive) | Within 1 min | Decreased | Increased |

| Higher (convulsive doses) | Within 1 min | Increased | Increased |

| Convulsive doses | With time | Increased (more apparent in convulsing animals) | Raised levels, not as influenced by convulsions |

These findings suggest that the initial changes in cAMP and cGMP may be involved in triggering convulsions, while the subsequent increase in cAMP could be a response to the convulsive state itself.

Experimental Protocols

In Vivo Neurotoxicity Assessment (General Protocol based on OECD Guidelines)

A general protocol for assessing the acute neurotoxicity of a substance like IPTBO, based on OECD Test Guidelines (e.g., OECD 420, 423, or 425 for acute oral toxicity), would involve the following key steps.

Objective: To determine the acute toxic effects and, if possible, the LD50 of IPTBO following a single dose.

Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

Procedure:

-

Dose Selection: A preliminary sighting study may be conducted with a small number of animals to determine the appropriate starting dose for the main study.

-

Administration: IPTBO is administered, typically via oral gavage or intraperitoneal injection, as a single dose. The vehicle for administration should be non-toxic and appropriate for the substance.

-

Observation: Animals are observed for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior. Particular attention should be paid to the onset, nature, and severity of convulsions.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Pathology: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

Measurement of Cyclic AMP and Cyclic GMP in Brain Tissue

This protocol outlines the general steps for measuring cAMP and cGMP levels in the cerebellum of mice following IPTBO administration.

Objective: To quantify the changes in cerebellar cAMP and cGMP levels at different time points after IPTBO exposure.

Materials:

-

IPTBO solution of known concentration

-

Liquid nitrogen

-

Homogenization buffer (e.g., cold 6% trichloroacetic acid)

-

Centrifuge

-

ELISA or Radioimmunoassay (RIA) kits for cAMP and cGMP

-

Spectrophotometer or scintillation counter

Procedure:

-

Animal Dosing: Administer IPTBO to mice via the desired route (e.g., intracerebroventricular injection).

-

Tissue Collection: At predetermined time points after dosing, humanely euthanize the mice and rapidly dissect the cerebellum.

-

Tissue Homogenization: Immediately freeze the cerebellum in liquid nitrogen to stop enzymatic activity. Homogenize the frozen tissue in a cold homogenization buffer.

-

Protein Precipitation and Extraction: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the cyclic nucleotides.

-

Quantification: Analyze the supernatant for cAMP and cGMP concentrations using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Express cyclic nucleotide levels relative to the total protein content of the tissue sample, which can be determined from the pellet using a standard protein assay.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the in vivo neurotoxicity and biochemical effects of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-Isopropylbicyclophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylbicyclophosphate (IPTBO), a potent bicyclic phosphate convulsant. It details the discovery, synthesis, and mechanism of action of this compound, with a focus on its interaction with the γ-aminobutyric acid (GABA) type A receptor. This document includes a detailed, plausible experimental protocol for its synthesis, quantitative data on its biological activity, and visualizations of its mechanism of action and synthetic pathway to aid researchers and professionals in the fields of neuroscience, toxicology, and drug development.

Introduction

This compound (IPTBO), also known as 4-(Propan-2-yl)-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-1-one, is a highly toxic bicyclic phosphate ester.[1] First drawing significant attention for its potent convulsant properties, IPTBO has become a crucial tool in neuroscience research for studying the mechanisms of epilepsy and the function of the GABAergic system. Unlike many other organophosphorus compounds, its primary toxicity does not stem from the inhibition of acetylcholinesterase.[1] Instead, IPTBO acts as a powerful, non-competitive antagonist of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Its rigid, caged structure allows for specific and high-affinity binding to a site within the receptor's chloride ion channel, physically blocking inhibitory neurotransmission and leading to severe convulsions.[1] This unique mechanism of action makes IPTBO and its analogs valuable probes for investigating the structure and function of the GABAA receptor ionophore.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(Propan-2-yl)-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-1-one | [1] |

| CAS Number | 51052-72-3 | [1] |

| Chemical Formula | C₇H₁₃O₄P | [1] |

| Molar Mass | 192.15 g/mol | [1] |

| Appearance | White crystalline solid (presumed) | |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound generally proceeds through a two-step process: the formation of a triol precursor followed by cyclization with a phosphorus reagent. While several synthetic routes have been confirmed, a common and effective method involves the reaction of 1,1,1-tris(hydroxymethyl)propane with phosphoryl chloride.[2][3][4]

Synthesis of the Triol Precursor: 1,1,1-tris(hydroxymethyl)propane

The precursor, 1,1,1-tris(hydroxymethyl)propane, can be synthesized via a base-catalyzed aldol condensation between isobutyraldehyde and an excess of formaldehyde.

Cyclization to form this compound

The subsequent cyclization of the triol with phosphoryl chloride in the presence of a base, such as pyridine or triethylamine, yields the final product.

Detailed Experimental Protocol

Materials:

-

1,1,1-tris(hydroxymethyl)propane

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,1,1-tris(hydroxymethyl)propane in a sufficient volume of anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of freshly distilled phosphoryl chloride dropwise to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride precipitate.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and the ether washings and remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in diethyl ether and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent convulsant that exerts its effect through the allosteric inhibition of the GABAA receptor.[1]

Quantitative Biological Data

| Parameter | Species | Value | Reference |

| LD₅₀ (intraperitoneal) | Mouse | 180 µg/kg | [1] |

| IC₅₀ (GABA Receptor) | N/A | Data not available | |

| Kᵢ (GABA Receptor) | N/A | Data not available |

Mechanism of Action at the GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission. IPTBO acts as a non-competitive antagonist by binding to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site.[1] This binding event physically occludes the channel, preventing chloride ion influx even when GABA is bound to the receptor. The resulting blockade of inhibitory signaling leads to neuronal hyperexcitability and convulsions.

Applications in Research

The high potency and specific mechanism of action of this compound make it a valuable pharmacological tool for:

-

Studying the GABAA Receptor: Probing the structure and function of the chloride ionophore.

-

Epilepsy Research: Inducing seizures in animal models to study the underlying pathophysiology of epilepsy and to screen potential anticonvulsant drugs.

-

Toxicology: Investigating the mechanisms of neurotoxicity of convulsant agents.

Safety Precautions

This compound is an extremely toxic compound and should be handled with extreme caution in a well-ventilated fume hood by trained personnel only.[1] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, is mandatory. Accidental exposure can lead to severe convulsions and can be fatal.

Conclusion

This compound is a potent and specific non-competitive antagonist of the GABAA receptor. Its discovery and synthesis have provided the scientific community with an invaluable tool for investigating the intricacies of inhibitory neurotransmission and the mechanisms of convulsant activity. This guide provides a comprehensive overview of its synthesis and biological function to support ongoing and future research in neuroscience, pharmacology, and toxicology. Further research to determine its precise binding kinetics (IC₅₀ and Kᵢ values) would be highly beneficial for a more complete understanding of its interaction with the GABAA receptor.

References

Toxicological Profile and Lethal Dose of 4-Isopropylbicyclophosphate in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and lethal dose of 4-Isopropylbicyclophosphate (IPTBO) in mice. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the acute toxicity and mechanism of action of this potent neurotoxic agent.

Core Toxicological Data

This compound is a highly toxic bicyclic phosphate ester. Its primary toxicological effect is the induction of severe convulsions. The quantitative data regarding its acute toxicity in mice is summarized below.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 180 µg/kg | Mouse | Not specified, presumed parenteral | [1] |

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its toxic effects by acting as a potent and non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

IPTBO disrupts this process by binding to a site within the chloride channel of the GABA-A receptor, physically blocking the flow of chloride ions.[1] This prevention of chloride influx means that the inhibitory signal is not transmitted, leading to uncontrolled neuronal firing and CNS overstimulation. This hyperexcitability manifests as violent convulsions, which are the ultimate cause of lethality.[1] Unlike many other toxic organophosphorus compounds, IPTBO does not primarily inhibit acetylcholinesterase.[1]

Signaling Pathway of this compound

Caption: Mechanism of GABA-A receptor antagonism by this compound.

Experimental Protocols

While the specific study detailing the LD50 of 180 µg/kg for this compound is not publicly available, the following represents a standard and appropriate experimental protocol for determining the acute toxicity of a potent, fast-acting convulsive agent in mice, likely administered via intraperitoneal injection. This protocol is based on established methodologies for acute toxicity testing of neurotoxic substances.

Objective: To determine the median lethal dose (LD50) of this compound in mice following a single intraperitoneal administration.

Materials:

-

This compound

-

Vehicle (e.g., saline, dimethyl sulfoxide)

-

Male albino mice (e.g., Swiss or CD-1 strain), 25-30g

-

Sterile syringes and needles

-

Animal cages

-

Calibrated balance

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Dose Preparation: A stock solution of this compound is prepared in the chosen vehicle. A series of graded doses are then prepared by serial dilution.

-

Grouping of Animals: Animals are randomly divided into several groups (e.g., 5-6 groups) with a minimum of 6-8 mice per group. One group serves as the control and receives only the vehicle.

-

Administration of the Test Substance: Each experimental group is administered a single intraperitoneal injection of a specific dose of this compound. The volume of the injection is kept constant across all groups.

-

Observation: Following administration, the animals are continuously observed for the first 4 hours, and then periodically for up to 24 hours. Key observations include the onset, nature, and severity of convulsions, as well as other signs of toxicity (e.g., tremors, salivation, respiratory distress) and mortality.

-

Data Collection: The number of mortalities in each group within the 24-hour observation period is recorded.

-

LD50 Calculation: The LD50 value, along with its 95% confidence limits, is calculated using a recognized statistical method, such as the probit analysis method of Miller and Tainter.

Experimental Workflow for LD50 Determination

References

An In-depth Technical Guide to 4-Isopropylbicyclophosphate: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (IPTBO) is a highly toxic bicyclic phosphate ester renowned for its potent convulsant activity. This technical guide provides a comprehensive overview of the chemical and structural properties of IPTBO, alongside a detailed examination of its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience, toxicology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways and analytical workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C7H13O4P | [1][3] |

| Molecular Weight | 192.151 g/mol | [1][3] |

| CAS Number | 51052-72-3 | [1][3] |

| Appearance | White solid | [2][4] |

| Melting Point | 369–373 K (for the related 4-methyl derivative) | [4] |

Note: Due to the limited availability of experimental data for this compound, the melting point of the structurally similar 4-methyl derivative is provided for reference.

Chemical Structure

The structure of this compound is characterized by a rigid bicyclo[2.2.2]octane core, with a phosphorus atom at one bridgehead and a carbon atom substituted with an isopropyl group at the other.[1] This cage-like structure is crucial for its biological activity.

Key Structural Features:

-

Bicyclic Phosphate Core: The 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane framework provides a rigid and sterically defined scaffold.

-

Isopropyl Group: The substituent at the 4-position influences the lipophilicity and binding affinity of the molecule to its biological target.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related bicyclic phosphates generally involves the reaction of a corresponding triol with a phosphorus reagent.[3] While five synthetic routes for IPTBO have been confirmed, a common approach is outlined below.[5][6]

General Synthetic Protocol: [3]

-

Triol Synthesis: The precursor, 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol, is synthesized. This can be achieved through methods such as the Tollens condensation of an appropriate aldehyde with formaldehyde, followed by reduction.[3]

-

Cyclization: The synthesized triol is then reacted with a phosphorylating agent, such as phosphoryl chloride (POCl3), in the presence of a base to facilitate the cyclization and formation of the bicyclic phosphate ester.[3]

Analytical Methodology: GC-MS Analysis in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the detection and quantification of this compound in biological matrices.

Sample Preparation from Rat Brain Tissue: [7]

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

-

Extraction: The homogenate is subjected to an extraction procedure, for example, using a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for headspace solid-phase microextraction (HS-SPME).[7]

-

Desorption: The analyte is thermally desorbed from the SPME fiber in the GC inlet.

GC-MS Parameters (Example Protocol): [8]

-

Column: DB-5 capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program:

-

Initial temperature: 60°C.

-

Ramp to 250°C at a rate of 5 K/min.

-

Final hold for 10 minutes.

-

-

Mass Spectrometry: Electron ionization (EI) with scanning in the appropriate mass range.

Mechanism of Action: GABAA Receptor Antagonism

This compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

Signaling Pathway

The binding of GABA to the GABAA receptor normally triggers the opening of an integral chloride ion channel, leading to an influx of Cl- ions.[1] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating synaptic inhibition. IPTBO disrupts this process by binding to a site within the chloride ionophore of the GABAA receptor, physically blocking the channel and preventing chloride ion influx.[1] This blockade of inhibition leads to a state of neuronal hyperexcitability, resulting in convulsions.

Caption: Signaling pathway of GABAA receptor and its inhibition by this compound.

Experimental Workflow for Assessing GABAA Receptor Antagonism

A common method to assess the antagonistic activity of compounds like IPTBO on GABAA receptors is through a chloride ion influx assay.

Caption: Experimental workflow for a chloride ion influx assay.

Conclusion

This compound is a potent neurotoxic agent that serves as a valuable tool for studying the GABAergic system. Its rigid chemical structure and its specific mechanism of action as a non-competitive GABAA receptor antagonist make it a compound of significant interest in the fields of neuroscience and toxicology. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this and related compounds. Further investigation into its specific interactions with different GABAA receptor subunit combinations will continue to enhance our understanding of inhibitory neurotransmission and its disruption in pathological states.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Crystal structure of 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 74900-28-0 | Benchchem [benchchem.com]

- 6. IPTBO - Wikipedia [en.wikipedia.org]

- 7. Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide [webbook.nist.gov]

The Role of 4-Isopropylbicyclophosphate as a GABA Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbicyclophosphate (IPTBO) is a potent convulsant agent belonging to the class of bicyclic phosphate esters.[1] These compounds are recognized for their high toxicity, which stems from their function as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its interaction with the GABA-A receptor is crucial for maintaining the balance between neuronal excitation and inhibition. Disruption of this balance can lead to severe neurological effects, including seizures.

IPTBO and its analogs, such as t-butylbicyclophosphorothionate (TBPS), exert their effects by physically blocking the chloride ion channel of the GABA-A receptor.[2] This action prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA and leading to a state of hyperexcitability. This technical guide provides an in-depth overview of the role of this compound as a GABA antagonist, focusing on its mechanism of action, quantitative data from related compounds, and the experimental protocols used for its study.

Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central pore permeable to chloride ions.[3][4][5] When GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the cell, which hyperpolarizes the neuron and makes it less likely to fire an action potential.

This compound acts as a non-competitive antagonist, meaning it does not bind to the same site as GABA. Instead, it is believed to bind within the ion pore of the GABA-A receptor, a site also targeted by other convulsants like picrotoxin and TBPS.[2] This binding physically obstructs the flow of chloride ions, effectively rendering the receptor non-functional, regardless of whether GABA is bound. This blockade of the inhibitory GABAergic signal leads to an imbalance in neuronal activity, favoring excitation and resulting in the characteristic convulsant effects of these compounds.

Quantitative Data

| Compound | Assay Type | Preparation | Ligand/Modulator | IC50 Value (µM) | Reference |

| t-Butylbicyclophosphorothionate (TBPS) | Electrophysiology (Whole-cell patch clamp) | HEK293 cells expressing α1β2γ2 GABA-A receptors | TBPS | 0.39 ± 0.07 | [6] |

| t-Butylbicyclophosphorothionate (TBPS) | Radioligand Binding Assay ([³⁵S]TBPS) | Human cerebral cortex membranes | TBPS | 0.049 ± 0.005 | [7] |

| t-Butylbicyclophosphorothionate (TBPS) | Radioligand Binding Assay ([³⁵S]TBPS) | Rat cerebral cortex membranes | TBPS | 0.022 ± 0.001 | [7] |

| Picrotoxin | Electrophysiology (Whole-cell patch clamp) | HEK293 cells expressing α1β2γ2 GABA-A receptors | Picrotoxin | 2.0 ± 0.2 | [6] |

| Picrotoxin | Radioligand Binding Assay ([³⁵S]TBPS) | Human cerebral cortex membranes | Picrotoxin | 2.5 ± 0.2 | [7] |

| Picrotoxin | Radioligand Binding Assay ([³⁵S]TBPS) | Rat cerebral cortex membranes | Picrotoxin | 1.5 ± 0.1 | [7] |

| Compound | Animal Model | Route of Administration | LD50 Value (µg/kg) | Reference |

| t-Butylbicyclophosphorothionate (TBPS) | Mice | Intraperitoneal | 53 | [1] |

Experimental Protocols

The study of GABA-A receptor antagonists like this compound involves a combination of electrophysiological and biochemical techniques to characterize their effects on receptor function and binding.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GABA-A receptor. Typically, a radiolabeled ligand that binds to the convulsant site, such as [³⁵S]TBPS, is used.

Protocol:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., cerebral cortex) from the animal model (e.g., rat).

-

Homogenize the tissue in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the prepared cell membranes.

-

Add a known concentration of the radioligand ([³⁵S]TBPS).

-

Add varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., picrotoxin) to a separate set of wells.

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel and how it is affected by an antagonist.

Protocol:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) that expresses the desired GABA-A receptor subunits or primary neurons cultured from a specific brain region.

-

Plate the cells on coverslips for easy access with the patch pipette.

-

-

Recording Setup:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution.

-

Pull a glass micropipette to a fine tip and fill it with an intracellular solution.

-

-

Whole-Cell Configuration:

-

Under microscopic guidance, carefully approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.

-

-

Data Acquisition:

-

Clamp the cell at a specific holding potential (e.g., -60 mV).

-

Apply GABA to the cell via a perfusion system to elicit an inward chloride current.

-

After establishing a stable baseline GABA-evoked current, co-apply GABA with varying concentrations of this compound.

-

Record the resulting currents using an amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.

-

Plot the percentage of inhibition of the GABA current as a function of the antagonist concentration.

-

Determine the IC50 value for the antagonist.

-

Visualizations

Caption: GABAergic signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing a GABA-A receptor antagonist.

Conclusion

This compound is a powerful tool for studying the GABAergic system due to its potent and specific antagonism of the GABA-A receptor. While its high toxicity limits its therapeutic potential, it remains a valuable compound for basic research into the mechanisms of neuronal inhibition and excitotoxicity. The experimental protocols and data presented in this guide, drawn from studies of closely related bicyclic phosphates, provide a framework for the continued investigation of this and other GABA-A receptor channel blockers. A thorough understanding of the interactions between these compounds and the GABA-A receptor is essential for the development of novel therapeutic agents targeting the GABAergic system for the treatment of a variety of neurological and psychiatric disorders.

References

- 1. TBPS - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. gabather.com [gabather.com]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influences on blockade by t-butylbicyclo-phosphoro-thionate of GABAA receptor spontaneous gating, agonist activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Neurotoxic Effects of 4-Isopropylbicyclophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into the neurotoxic properties of 4-Isopropylbicyclophosphate (IPTBO). IPTBO is a potent convulsant agent that has been studied for its effects on the central nervous system. This document summarizes key quantitative data, details the experimental methodologies employed in these early studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Neurotoxic Profile of this compound

This compound is a bicyclic phosphate that exerts its neurotoxic effects primarily through its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike many other organophosphates, IPTBO does not significantly inhibit acetylcholinesterase.[1] Its primary mechanism of toxicity stems from the blockade of the chloride ion channel associated with the GABA-A receptor, leading to a reduction in inhibitory neurotransmission, neuronal hyperexcitability, and convulsions.[1]

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative findings from initial studies on the neurotoxic effects of this compound.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 180 µg/kg | [1] |

| IC50 (Dihydropicrotoxinin Binding) | Rat Brain Membranes | In vitro | 1 x 10-6 M | [2] |

Table 1: Acute Toxicity and Receptor Binding Affinity of this compound. This table presents the median lethal dose (LD50) in mice and the half-maximal inhibitory concentration (IC50) for the binding of a known GABA-A receptor channel blocker, dihydropicrotoxinin.

| Dose (µ g/animal ) | Condition | Time Post-Injection | Change in cAMP Levels | Change in cGMP Levels | Reference |

| 0.06 | Non-convulsive | 1 min | Decreased | Increased | [3] |

| >0.06 | Convulsive | Time-dependent | Increased | Increased | [3] |

Table 2: Effects of this compound on Cerebellar Cyclic Nucleotide Levels in Mice (Intracerebroventricular Administration). This table details the dose-dependent effects of IPTBO on the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the mouse cerebellum.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Figure 1: Mechanism of Action of this compound on the GABA-A Receptor. This diagram illustrates how IPTBO acts as a non-competitive antagonist by blocking the chloride ion channel of the GABA-A receptor, thereby preventing the inhibitory effects of GABA and leading to neuronal hyperexcitability and convulsions.

The neurotoxic effects of IPTBO also involve alterations in the levels of cyclic nucleotides, cGMP and cAMP, within the cerebellum.

Figure 2: Signaling Pathway of IPTBO's Effects on Cerebellar Cyclic Nucleotides. This diagram shows how the blockade of GABA-A receptors by IPTBO leads to increased neuronal activity, resulting in an elevation of cGMP and dose-dependent alterations in cAMP levels, which are associated with the onset of convulsions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the initial studies of this compound's neurotoxicity.

In Vivo Neurotoxicity Assessment in Mice

This protocol outlines the procedure for assessing the acute toxicity and convulsant effects of IPTBO following intracerebroventricular administration in mice.

Objective: To determine the dose-response relationship for IPTBO-induced convulsions and to collect brain tissue for biochemical analysis.

Materials:

-

This compound (IPTBO)

-

Sterile saline solution (0.9% NaCl)

-

Male albino mice (e.g., Swiss-Webster strain), 20-25g

-

Microsyringes for intracerebroventricular (ICV) injection

-

Stereotaxic apparatus (optional, for precise targeting)

-

Anesthetic (e.g., isoflurane)

-

Observation cages

-

Liquid nitrogen

-

Dissection tools

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Dosing Solution Preparation: Dissolve IPTBO in sterile saline to achieve the desired concentrations for injection. Prepare a range of doses to establish a dose-response curve.

-

Intracerebroventricular (ICV) Injection:

-

Anesthetize the mouse lightly with isoflurane.

-

Manually restrain the mouse or place it in a stereotaxic frame.

-

Part the scalp to expose the skull.

-

Using a microsyringe, inject the desired dose of IPTBO solution (typically in a volume of 1-5 µL) into a lateral ventricle. The injection site is typically 1 mm posterior and 1 mm lateral to the bregma, with a depth of 2-3 mm.

-

Inject a control group of animals with an equivalent volume of sterile saline.

-

-

Observation: Immediately after injection, place the mouse in an individual observation cage and monitor continuously for the onset, duration, and severity of convulsions. Record the latency to the first convulsion and the number of animals convulsing at each dose.

-

Tissue Collection: At predetermined time points after injection (e.g., 1, 5, 15 minutes), euthanize the mice by decapitation.

-

Cerebellum Dissection: Rapidly dissect the cerebellum on a cold plate and freeze it in liquid nitrogen. Store the samples at -80°C until biochemical analysis.

References

- 1. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dose and time after administration of 4-isopropyl-2,6,7-trioxa-1-phosphabicyclo (2,2,2)octane-1-oxide (IPTBO) on cyclic nucleotide concentrations in mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

4-Isopropylbicyclophosphate: A Non-Competitive Antagonist of GABA-A Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (IPTBO) is a potent convulsant agent that exerts its effects through the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of IPTBO. By acting as a channel blocker of the GABA-A receptor's integral chloride ionophore, IPTBO inhibits the neuroinhibitory effects of GABA, leading to hyperexcitability of the central nervous system. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The GABA-A receptor, a ligand-gated ion channel, is the principal target for GABA's inhibitory action. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.

This compound (IPTBO) is a member of the bicyclic phosphate class of compounds, known for their high toxicity and potent convulsant effects.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand, IPTBO acts non-competitively by binding to a site within the chloride ion channel of the GABA-A receptor.[1] This action physically obstructs the flow of chloride ions, thereby preventing the inhibitory signaling of GABA, irrespective of the concentration of GABA present. This potent and non-competitive antagonism makes IPTBO a valuable tool for studying the structure and function of the GABA-A receptor and a subject of interest in toxicology and pharmacology.

Mechanism of Action

The primary mechanism of action of this compound is the non-competitive blockade of the GABA-A receptor's chloride channel. This interaction is allosteric, meaning IPTBO binds to a site distinct from the GABA binding site.[1] The binding site for IPTBO and other picrotoxin-like channel blockers is located within the pore of the ion channel.

The signaling pathway can be visualized as follows:

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Species | Reference |

| LD50 (intraperitoneal) | 180 µg/kg | Mice | [1] |

Further quantitative data such as IC50 and Kd values from electrophysiological and radioligand binding studies are currently being compiled from various sources and will be included in a future update of this document.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of IPTBO on GABA-activated currents in cultured neurons.

Experimental Workflow:

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

-

GABA stock solution

-

This compound (IPTBO) stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Mount the coverslip with cultured neurons onto the recording chamber of an inverted microscope and perfuse with external solution.

-

Approach a neuron with the micropipette and apply slight positive pressure.

-

Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

-

Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Establish a baseline by applying a saturating concentration of GABA (e.g., 100 µM) for a brief period (e.g., 500 ms) and record the resulting inward current.

-

Wash out the GABA and allow the cell to recover.

-

Bath apply IPTBO at a desired concentration for a set period.

-

In the continued presence of IPTBO, re-apply the same concentration of GABA and record the current.

-

Repeat steps 9-11 with increasing concentrations of IPTBO to generate a dose-response curve.

-

Analyze the data to determine the IC50 value for IPTBO's inhibition of the GABA-activated current.

[35S]TBPS Radioligand Binding Assay

This protocol is used to determine the binding affinity of IPTBO to the picrotoxin binding site on the GABA-A receptor. [35S]t-butylbicyclophosphorothionate ([35S]TBPS) is a radioligand that binds to the same site as IPTBO.

Experimental Workflow:

Materials:

-

Rat or mouse whole brain membranes

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

[35S]TBPS radioligand

-

This compound (IPTBO)

-

Non-specific binding control (e.g., picrotoxin)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and vials

-

Scintillation cocktail

Procedure:

-

Prepare a crude synaptic membrane fraction from rodent brain tissue.

-

In a series of microcentrifuge tubes, add a constant concentration of [35S]TBPS (e.g., 2 nM).

-

To these tubes, add increasing concentrations of unlabeled IPTBO.

-

For the determination of non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM picrotoxin) to a separate set of tubes.

-

Add the brain membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of IPTBO by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of IPTBO, and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful tool for investigating the function of the GABA-A receptor. Its non-competitive mechanism of action, by directly blocking the chloride ion channel, provides a clear and potent method for inhibiting GABAergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of IPTBO's effects. Further research to fully characterize its interaction with different GABA-A receptor subtypes will continue to enhance our understanding of this important neurotransmitter system and may provide insights for the development of novel therapeutic agents.

References

An In-Depth Technical Guide on the Effects of 4-Isopropylbicyclophosphate on Chloride Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbicyclophosphate (IPTBO) is a potent neurotoxic agent that exerts its effects through the modulation of chloride ion channels, specifically by antagonizing the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the mechanism of action of IPTBO, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Introduction

This compound (IPTBO), a bicyclic phosphate ester, is recognized for its potent convulsant properties.[1] These properties stem from its function as a highly effective antagonist of the GABA-A receptor, a crucial component of the central nervous system's inhibitory signaling network.[1] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. IPTBO disrupts this process by blocking the chloride ion flow, resulting in neuronal hyperexcitability and convulsions.[1] This document delves into the specifics of this interaction, providing a detailed examination of IPTBO's effects on chloride ion channels.

Mechanism of Action

IPTBO acts as a non-competitive antagonist of the GABA-A receptor.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), IPTBO binds to a distinct site within the chloride ion channel pore. This allosteric modulation physically obstructs the passage of chloride ions, thereby preventing the inhibitory action of GABA, even when GABA is bound to the receptor.[1] This mode of action is similar to that of other well-known chloride channel blockers like picrotoxin.

Signaling Pathway of GABA-A Receptor Inhibition by this compound

The following diagram illustrates the signaling pathway of a GABA-A receptor and the inhibitory effect of this compound.

Caption: GABA-A receptor signaling and its inhibition by IPTBO.

Quantitative Data

| Compound | Assay | Receptor/Tissue | Value | Reference |

| t-Butylbicycloorthobenzoate (TBOB) derivative | Inhibition of [35S]TBPS binding | Rat cortical membranes | IC50: 62 nM | [Novel site-directed affinity ligands for GABA-gated chloride channels] |

| t-Butylbicyclophosphorothionate (TBPS) | Inhibition of GABA-evoked currents | Recombinant α1β2γ2 GABA-A receptors in HEK293 cells | IC50: 0.39 ± 0.07 µM | [Influences on blockade by t-butylbicyclo-phosphoro-thionate of GABAA receptor spontaneous gating, agonist activation and desensitization] |

| This compound (IPTBO) | In vivo toxicity | Mice | LD50: 180 µg/kg | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the effects of compounds like this compound on chloride ion channels.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique is used to measure the ion flow through the chloride channel in response to GABA and the blocking effect of IPTBO.

Experimental Workflow:

Caption: Workflow for a whole-cell patch clamp experiment.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

-

-

Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries and filled with the internal solution.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application: GABA is applied for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to elicit a chloride current. To test the effect of IPTBO, cells are pre-incubated with varying concentrations of IPTBO for a defined period before co-application with GABA.

-

Data Analysis: The peak amplitude of the GABA-induced current is measured in the absence and presence of IPTBO. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of IPTBO for its binding site within the GABA-A receptor complex, often by measuring its ability to displace a known radiolabeled ligand that binds to the picrotoxin/convulsant site (e.g., [35S]TBPS or [3H]TBOB).

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay:

-

Aliquots of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) are incubated in a final volume of assay buffer.

-

The incubation mixture contains a fixed concentration of the radioligand (e.g., 2 nM [35S]TBPS) and varying concentrations of IPTBO.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the same site (e.g., 10 µM picrotoxin).

-

The mixture is incubated for a specific time at a controlled temperature (e.g., 60-90 minutes at 25°C) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of IPTBO that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a powerful tool for studying the function and pharmacology of GABA-A receptors. Its action as a non-competitive antagonist of the chloride ion channel provides a clear mechanism for its convulsant effects. The experimental protocols detailed in this guide represent standard methodologies for characterizing the interaction of compounds like IPTBO with their molecular targets. A thorough understanding of these techniques is essential for researchers aiming to elucidate the intricate mechanisms of neuronal inhibition and for the development of novel therapeutic agents targeting the GABAergic system. Further research to determine the precise IC50 and Ki values of IPTBO will be crucial for a more complete quantitative understanding of its potency.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of 4-Isopropylbicyclophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of 4-Isopropylbicyclophosphate (IPTBO), a potent GABAA receptor antagonist. Due to its extreme toxicity, all handling and administration procedures must be conducted with the utmost caution, adhering to strict safety protocols within a controlled laboratory setting. This document outlines the mechanism of action, provides quantitative toxicity data, and details a step-by-step protocol for administration in a research setting, primarily focused on rodent models.

Introduction

This compound (IPTBO) is a bicyclic phosphate convulsant known for its potent antagonism of the γ-aminobutyric acid (GABA) type A receptor.[1] By blocking the chloride ion channel of the GABAA receptor, IPTBO inhibits the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperexcitability and convulsions.[1] Its high toxicity necessitates careful dose selection and handling. These notes are intended to provide a framework for researchers utilizing IPTBO in preclinical in vivo studies.

Mechanism of Action

The primary molecular target of this compound is the GABAA receptor, an ionotropic receptor that is crucial for mediating fast inhibitory neurotransmission in the brain.

-

GABAA Receptor Antagonism: IPTBO acts as a non-competitive antagonist of the GABAA receptor.

-

Chloride Channel Blockade: It physically blocks the integrated chloride ion channel of the receptor.

-

Inhibition of Neurotransmission: The binding of GABA to its receptor normally opens this channel, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential. IPTBO's blockade of this channel prevents this hyperpolarization.

-

Neuronal Hyperexcitability: The resulting disruption of inhibitory signaling leads to uncontrolled neuronal firing, which manifests as seizures and convulsions.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the GABAA receptor.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Extreme caution is advised when working with this compound, and initial dose-finding studies should start at a fraction of the reported LD50.

| Parameter | Species | Value | Administration Route | Reference |

| LD50 | Mouse | 180 µg/kg | Not Specified | [1] |

Experimental Protocol: In Vivo Administration

This protocol provides a general guideline for the intraperitoneal (IP) administration of this compound in a mouse model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and appropriate safety standards for handling highly toxic compounds.

Materials

-

This compound (solid form)

-

Vehicle (e.g., sterile saline, 10% DMSO in sterile saline)

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

-

Calibrated microbalance

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (e.g., 27-gauge)

-

Animal scale

-

Observation cage

Experimental Workflow

The following diagram outlines the key steps for the in vivo administration of this compound.

Caption: Workflow for the in vivo administration of this compound.

Detailed Methodology

-

Solution Preparation:

-

Due to the low doses required, prepare a stock solution of this compound. For example, dissolve 1 mg of the compound in 1 mL of a suitable vehicle to create a 1 mg/mL stock solution.

-

From the stock solution, perform serial dilutions to achieve the desired final concentration for injection. The final injection volume for a mouse is typically 100-200 µL.

-

Ensure the compound is fully dissolved by vortexing.

-

-

Animal Preparation:

-

Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

-

Weigh each animal immediately before administration to accurately calculate the dose.

-

-

Dose Calculation:

-

The dose should be calculated based on the animal's body weight.

-

Example Calculation: For a 20 g mouse and a target dose of 50 µg/kg (a fraction of the LD50 for initial studies):

-

Dose = 0.02 kg * 50 µg/kg = 1 µg

-

If the final solution concentration is 10 µg/mL, the injection volume would be 100 µL.

-

-

-

Administration:

-

Restrain the mouse appropriately.

-

Perform an intraperitoneal (IP) injection in the lower right quadrant of the abdomen, being careful to avoid the internal organs.

-

-

Post-Administration Monitoring:

-

Immediately place the animal in an observation cage.

-

Continuously monitor the animal for the onset, duration, and severity of convulsions.

-

Record all behavioral changes and adverse effects.

-

Follow IACUC-approved endpoints for severe toxicity.

-

Safety Precautions

-

Extreme Toxicity: this compound is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.

-

Handling: All handling of the compound, both in solid and solution form, must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A lab coat, double gloves, and safety glasses are mandatory.

-

Waste Disposal: All contaminated materials (syringes, tubes, bedding) must be disposed of as hazardous waste according to institutional guidelines.

Disclaimer: This protocol is intended for informational purposes for qualified researchers in controlled laboratory settings. The user is solely responsible for adhering to all applicable safety regulations and institutional guidelines.

References

Application Notes and Protocols for the Detection of 4-Isopropylbicyclophosphate in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 4-Isopropylbicyclophosphate in tissue samples. The methods described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), representing the gold standard for the sensitive and selective quantification of organophosphorus compounds in complex biological matrices.[1]

Introduction

This compound is a bicyclic phosphate ester with neurotoxic properties. Its detection and quantification in tissue samples are crucial for toxicological assessments, pharmacokinetic studies, and forensic investigations. The analytical challenges associated with this compound in biological tissues include its low concentration, potential for matrix interference, and its polar nature. The following protocols provide robust and reliable methods for the extraction and analysis of this compound from various tissue types.

Data Presentation: Method Performance

The following tables summarize the typical quantitative performance parameters that can be expected from the described analytical methods. These values are representative and may vary based on the specific instrumentation, tissue matrix, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

| Parameter | Expected Value |

| Limit of Detection (LOD) | 1 - 5 ng/g |

| Limit of Quantification (LOQ) | 5 - 15 ng/g |

| Linearity (R²) | ≥ 0.995 |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

| Specificity | High (with MS detection) |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/g |

| Linearity (R²) | ≥ 0.998 |

| Recovery | 90 - 115% |

| Precision (%RSD) | < 10% |

| Specificity | Very High (with MS/MS detection) |

Experimental Protocols

Two primary analytical approaches are presented: a GC-MS method, which may require derivatization, and a direct analysis using LC-MS/MS.

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection of this compound. Due to the polarity of the phosphate group, a derivatization step is included to enhance volatility and thermal stability, which is crucial for GC analysis.[2][3][4]

1. Sample Preparation and Extraction

-

Tissue Homogenization:

-

Weigh approximately 1 gram of the tissue sample.

-

Add 5 mL of ice-cold acetonitrile.

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Liquid-Liquid Extraction (LLE): [5]

-

To the supernatant, add 5 mL of n-hexane and vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-